molecular formula C22H20N2O2S2 B2480358 N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide CAS No. 896604-13-0

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2480358
CAS No.: 896604-13-0
M. Wt: 408.53
InChI Key: HBMOZZMTWLWCLG-UHFFFAOYSA-N
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Description

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a chemical compound with the molecular formula C22H20N2O2S2 and a molecular weight of 408.53.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide typically involves the reaction of p-tolylthiazole with naphthalene-2-sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biological studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a naphthalene-2-sulfonamide group.

    N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a naphthalene-2-sulfonamide group.

Uniqueness

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is unique due to its specific combination of a thiazole ring, a p-tolyl group, and a naphthalene-2-sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-16-6-8-18(9-7-16)22-24-20(15-27-22)12-13-23-28(25,26)21-11-10-17-4-2-3-5-19(17)14-21/h2-11,14-15,23H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMOZZMTWLWCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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